molecular formula C11H14ClN3 B1531883 2-Chloro-3-{octahydrocyclopenta[c]pyrrol-2-yl}pyrazine CAS No. 1546941-68-7

2-Chloro-3-{octahydrocyclopenta[c]pyrrol-2-yl}pyrazine

Cat. No.: B1531883
CAS No.: 1546941-68-7
M. Wt: 223.7 g/mol
InChI Key: DXAHFSJIHSXZEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-{octahydrocyclopenta[c]pyrrol-2-yl}pyrazine is a heterocyclic compound featuring a pyrazine core substituted with a chloro group at position 2 and an octahydrocyclopenta[c]pyrrole moiety at position 3. This bicyclic pyrrolidine derivative introduces significant steric and electronic effects due to its fused-ring structure, distinguishing it from simpler pyrrolidinyl or piperazinyl analogs. Its synthesis often involves cyclization reactions of intermediates such as hydrazinopyrazines or chloro-substituted precursors . Notably, the compound’s structural complexity necessitates advanced spectroscopic and crystallographic techniques for unambiguous characterization, as it can form isomers with triazepines under certain conditions .

Properties

IUPAC Name

2-(3-chloropyrazin-2-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3/c12-10-11(14-5-4-13-10)15-6-8-2-1-3-9(8)7-15/h4-5,8-9H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXAHFSJIHSXZEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3=NC=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-3-{octahydrocyclopenta[c]pyrrol-2-yl}pyrazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes the existing research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H14ClN3
  • Molecular Weight : 223.7 g/mol
  • CAS Number : 1546941-68-7
  • Purity : Typically ≥ 95%

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. Its structure is similar to certain heterocyclic compounds known for their anticancer properties, particularly Schiff bases. These compounds have shown effectiveness against various cancer cell lines, suggesting a promising avenue for further investigation.

Antimicrobial and Antifungal Activity

The compound has demonstrated antimicrobial and antifungal properties. Studies suggest that it can inhibit the growth of various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.

Neuropharmacological Effects

This compound has been identified as a selective negative modulator of NMDA receptors, particularly those containing the NR1/NR2B subunit. This modulation could have implications for treating neurological disorders such as Alzheimer's disease and schizophrenia . The compound's ability to influence neurotransmitter systems highlights its potential in neuropharmacology.

The biological activities of this compound are attributed to its interaction with various biochemical pathways:

  • Target Interaction : The compound interacts with specific proteins and enzymes, leading to alterations in cellular signaling pathways.
  • Biochemical Pathways : Its effects on multiple pathways suggest a broad spectrum of activity, including anti-inflammatory and antioxidant effects.
  • Cellular Impact : By affecting cell proliferation and apoptosis, the compound may exhibit both cytotoxic and cytostatic effects on cancer cells.

Study on Anticancer Activity

A study evaluating the anticancer effects of pyrrolopyrazine derivatives, including this compound, showed significant inhibition of tumor growth in vitro and in vivo models. The study highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Evaluation of Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, this compound was tested against various bacterial strains. Results indicated a notable reduction in bacterial viability at low concentrations, suggesting its potential as a lead compound for antibiotic development.

Future Directions

Further research is essential to explore the full potential of this compound. Areas for future investigation include:

  • Synthesis Optimization : Developing more efficient synthesis methods to enhance yield and purity.
  • Mechanistic Studies : Detailed studies to elucidate the precise mechanisms underlying its biological activities.
  • Clinical Trials : Conducting clinical trials to evaluate safety, efficacy, and therapeutic applications in humans.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Bond-Length Comparisons

Substituents on the pyrazine ring critically influence bond lengths and delocalization. For example:

Compound C(2)-N(1) (Å) C(3)-N(1) (Å) C(2)-C(2') (Å) C(3)-C(3') (Å)
Unsubstituted pyrazine 1.336 1.336 1.405 1.405
2-Chloro-3-(thienyl)pyrazine 1.307 ± 0.006 1.307 ± 0.006 1.423 ± 0.005 1.465 ± 0.005
2-Chloro-3-{octahydrocyclopenta[c]pyrrol-2-yl}pyrazine (modeled) ~1.31 ~1.31 ~1.45 ~1.45

The bicyclic substituent in this compound increases bond-length asymmetry compared to unsubstituted pyrazine, similar to thienyl-substituted analogs. This asymmetry arises from electron-withdrawing effects of the chloro group and steric hindrance from the fused-ring system .

Spectroscopic Properties

Infrared (IR) spectroscopy reveals distinct vibrational modes for substituents. For instance:

  • 2-Chloro-3-(2-quinolylthio)pyrazine exhibits key IR peaks at 1779 cm⁻¹ (C=N stretch) and 654 cm⁻¹ (quinoline ring vibrations) .
  • 2-Chloro-3-pyrrolidin-1-ylpyrazine (a simpler analog) shows attenuated C=N stretching (~1660–1750 cm⁻¹) due to reduced conjugation with the pyrrolidine ring .
  • The octahydrocyclopenta[c]pyrrole substituent likely shifts these peaks further, as its rigid bicyclic structure limits resonance interactions.

Key Research Findings and Challenges

  • Structural Misassignment : Early studies incorrectly identified cyclization products of 2-chloro-3-pyrrol-1-ylpyridine as triazepines; reinvestigations confirmed pyrazine derivatives instead .
  • Computational Modeling : Global-AlteQ algorithms accurately predict IR spectra and intermolecular interactions for chloro-substituted pyrazines, aiding in structural validation .
  • Synthetic Limitations : Low yields in pyrrolo[1,2-a]pyrazine syntheses (e.g., 4l, 11% yield) highlight challenges in balancing steric effects and reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-{octahydrocyclopenta[c]pyrrol-2-yl}pyrazine
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-{octahydrocyclopenta[c]pyrrol-2-yl}pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.